

Fluopicolide's Impact on Zoospore Motility and Cyst Germination: A Technical Guide

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Compound of Interest

Compound Name: *Fluopicolide*

Cat. No.: *B166169*

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Abstract

Fluopicolide is a potent oomycetocide with a unique mode of action that disrupts critical stages of the pathogen's life cycle, including zoospore motility and cyst germination. This technical guide provides an in-depth analysis of the cellular and molecular mechanisms underlying **fluopicolide**'s efficacy. Recent research has identified the vacuolar H⁺-ATPase (V-ATPase) subunit a as the primary molecular target of **fluopicolide**. Inhibition of V-ATPase leads to a cascade of downstream effects, most notably the delocalization of spectrin-like proteins, which are essential for maintaining the integrity of the cytoskeleton and plasma membrane. This disruption culminates in the rapid cessation of zoospore motility, abnormal swelling, lysis, and the inhibition of cyst germination. This guide summarizes the key quantitative data, details relevant experimental protocols, and visualizes the proposed mechanism of action.

Quantitative Impact of Fluopicolide on Oomycete Development

Fluopicolide demonstrates significant inhibitory activity against various developmental stages of oomycetes, particularly *Phytophthora* species. The following table summarizes the effective concentration (EC₅₀) values of **fluopicolide** required to inhibit mycelial growth, zoospore germination, and zoospore production by 50%.

Oomycete Species	Developmental Stage	EC50 (mg/L)	Reference(s)
Phytophthora capsici	Mycelial Growth	0.22	[1]
Zoospore Germination	2.08	[1]	
Zoospore Production	0.10	[2]	
Phytophthora capsici (metalaxyl-sensitive)	Mycelial Growth	0.245	[1]
Phytophthora capsici (metalaxyl-resistant)	Mycelial Growth	0.222	[1]
Phytophthora infestans	Mycelial Growth (Mean)	0.53 - 2.57	

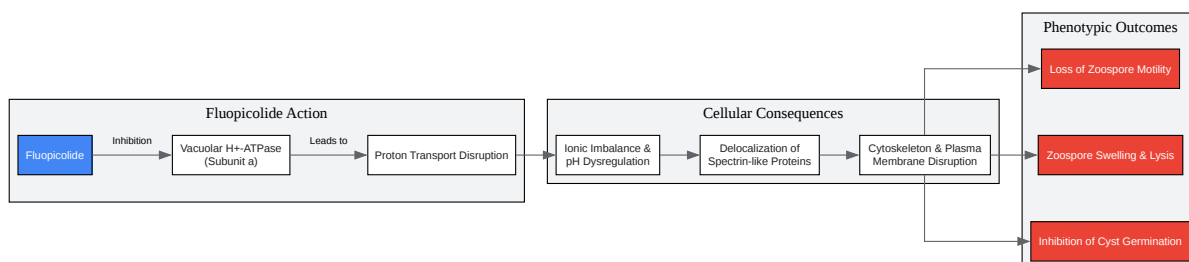
Note: EC50 values can vary between different isolates and experimental conditions.

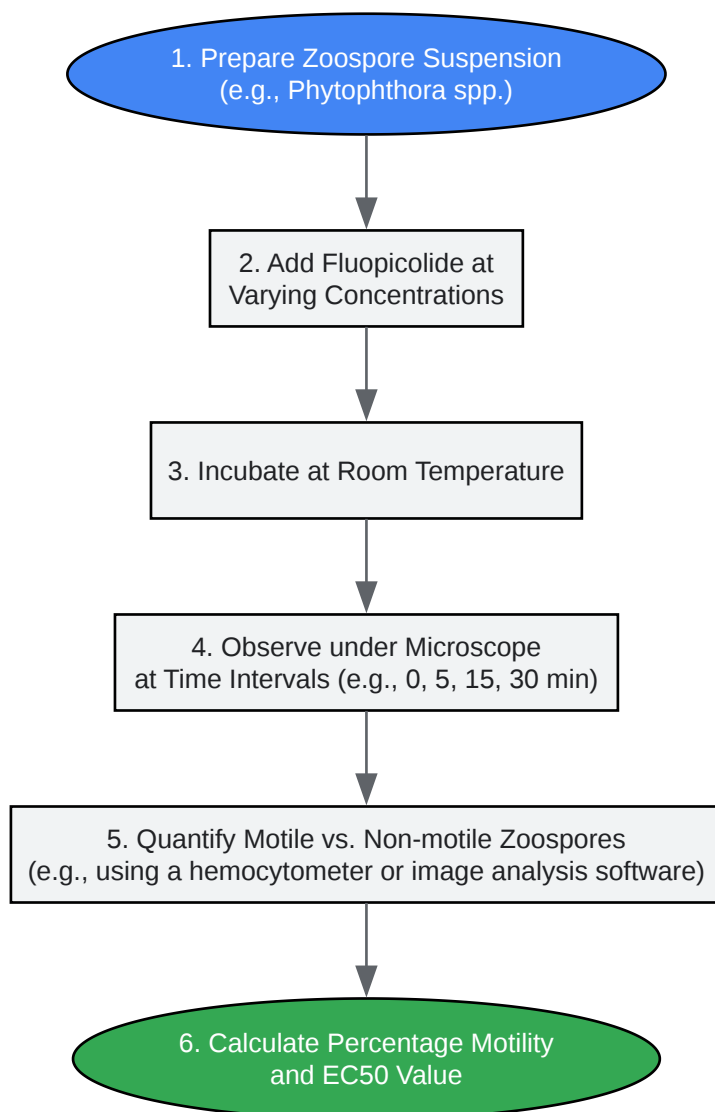
Mechanism of Action: From V-ATPase Inhibition to Cytoskeletal Collapse

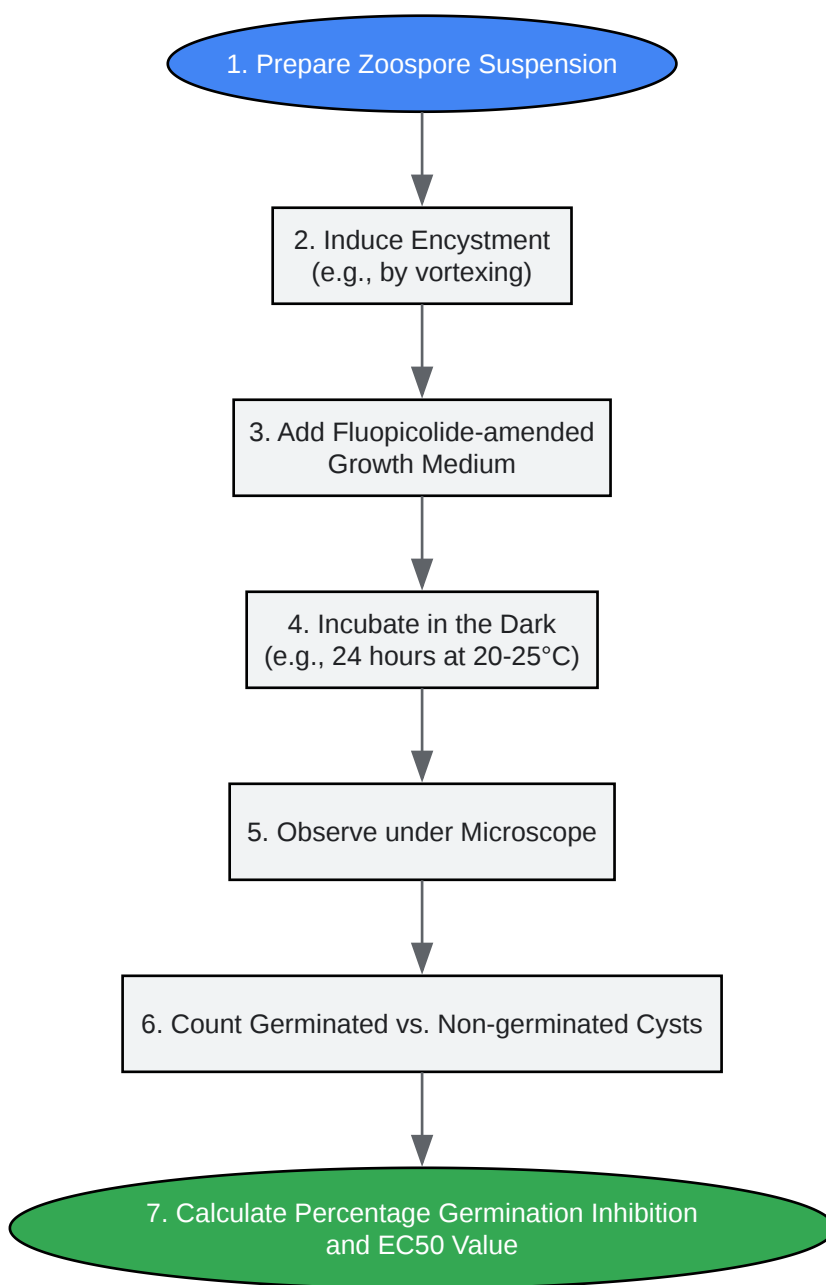
The primary mode of action of **fluopicolide** is the inhibition of the vacuolar H⁺-ATPase (V-ATPase) subunit a. This enzyme is crucial for maintaining intracellular pH homeostasis and energizing various transport processes across vacuolar and endosomal membranes.

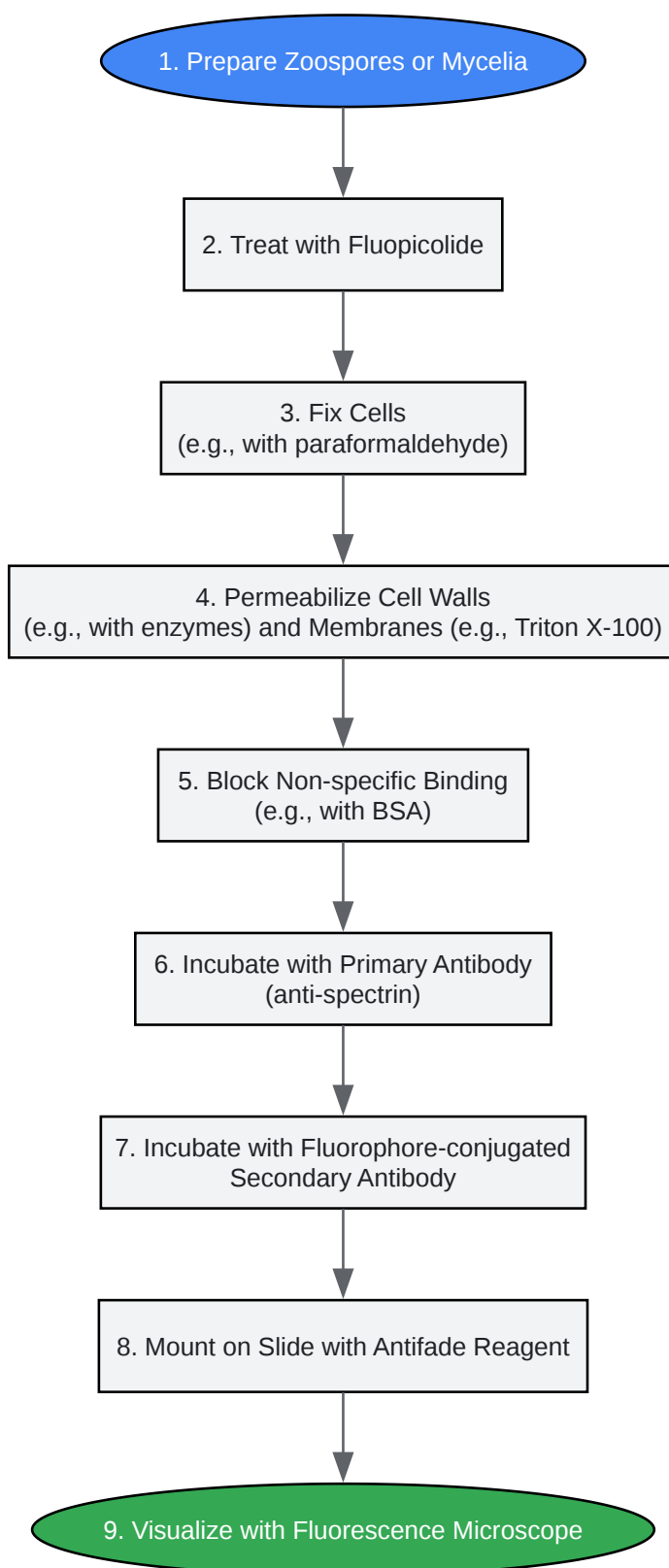
Proposed Signaling and Mechanistic Pathway

Inhibition of V-ATPase by **fluopicolide** is hypothesized to trigger a series of events leading to the observed effects on zoospores and cysts. The disruption of proton transport across vacuolar membranes likely leads to an ionic imbalance and pH dysregulation within the cytoplasm. This, in turn, affects the stability and localization of spectrin-like proteins, which are critical components of the cytoskeleton that anchor it to the plasma membrane. The delocalization of these proteins results in a loss of membrane integrity and cytoskeletal structure, causing the rapid swelling and lysis of zoospores and preventing the successful germination of cysts.









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